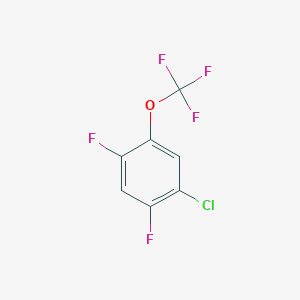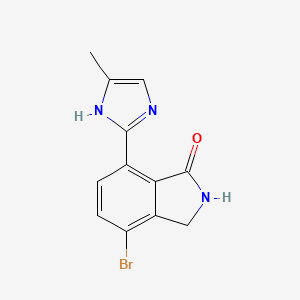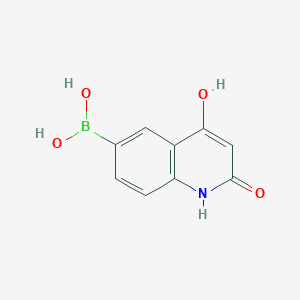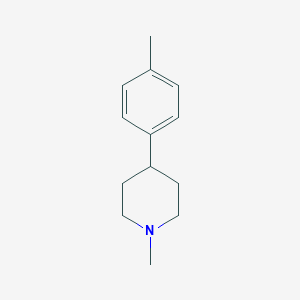
1-Methyl-4-(p-tolyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(p-tolyl)piperidine is a chemical compound belonging to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids . This compound, specifically, features a methyl group at the 1-position and a p-tolyl group at the 4-position of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(p-tolyl)piperidine can be synthesized through several methods. One common approach involves the reaction of p-tolylmagnesium bromide with 1-methylpiperidine under controlled conditions . Another method includes the cyclization of appropriate precursors using catalysts such as palladium or nickel .
Industrial Production Methods: Industrial production often employs catalytic hydrogenation and cyclization reactions. The use of high-pressure reactors and continuous flow systems can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(p-tolyl)piperidine undergoes various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the p-tolyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or nickel catalysts.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted piperidines.
Scientific Research Applications
1-Methyl-4-(p-tolyl)piperidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-4-(p-tolyl)piperidine involves its interaction with specific molecular targets. It can modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in various cellular processes . The compound may induce apoptosis through caspase-dependent pathways, contributing to its potential anticancer properties .
Comparison with Similar Compounds
4-Methylpiperidine: Lacks the p-tolyl group, making it less complex.
1-Phenylpiperidine: Contains a phenyl group instead of a p-tolyl group, altering its chemical properties.
Uniqueness: 1-Methyl-4-(p-tolyl)piperidine’s unique structure, with both a methyl and a p-tolyl group, provides distinct chemical reactivity and biological activity compared to its analogs .
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique structure and reactivity make it a valuable subject for ongoing research and development.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
1-methyl-4-(4-methylphenyl)piperidine |
InChI |
InChI=1S/C13H19N/c1-11-3-5-12(6-4-11)13-7-9-14(2)10-8-13/h3-6,13H,7-10H2,1-2H3 |
InChI Key |
LPPKMJXFNXOFAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


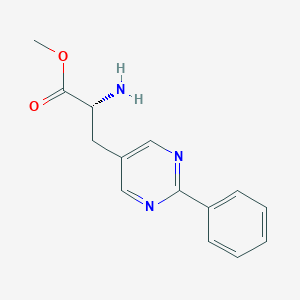
![3-(3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12956381.png)
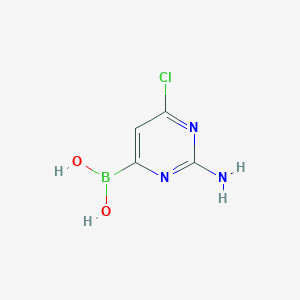



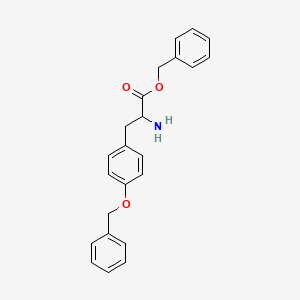
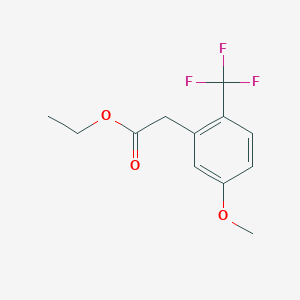
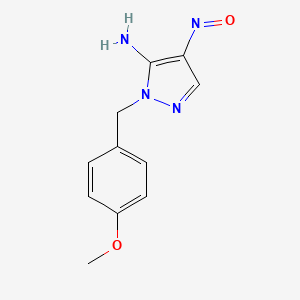
![6-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B12956439.png)

